molecular formula C9H8N2O2S B13827445 Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Katalognummer: B13827445
Molekulargewicht: 208.24 g/mol
InChI-Schlüssel: IIRAQYOKWILALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is a chemical compound known for its unique structure and properties. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- typically involves the reaction of 6-hydroxybenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N-(6-hydroxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-(6-hydroxy-2-benzothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position of the benzothiazole ring plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H8N2O2S

Molekulargewicht

208.24 g/mol

IUPAC-Name

N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12)

InChI-Schlüssel

IIRAQYOKWILALQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.